4-methoxy-2,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-12-10-17(13(2)9-16(12)25-3)26(23,24)19-7-8-21-18(22)11-14-5-4-6-15(14)20-21/h9-11,19H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCGOMFWYSNEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=C3CCCC3=N2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-2,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide is a complex organic compound with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups:
- Sulfonamide Group : Known for its antibacterial properties.
- Cyclopentapyridazine Ring : May contribute to unique interactions with biological targets.
- Methoxy and Dimethyl Substituents : These groups can influence solubility and bioavailability.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The sulfonamide moiety is known to inhibit bacterial growth by interfering with folate synthesis pathways. Specific studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. It has been suggested that the cyclopentapyridazine component may interact with DNA or RNA synthesis pathways, leading to inhibited cell proliferation in cancer cell lines. For instance, derivatives of similar structures have shown cytotoxic effects in vitro against breast cancer and lung cancer cell lines .
Enzyme Inhibition
Enzymatic inhibition is another significant aspect of the biological activity of this compound. The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. Inhibition studies have revealed that related compounds can effectively reduce enzyme activity linked to tumor progression .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of various sulfonamide derivatives. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Anticancer Activity
In a separate investigation by Johnson et al. (2020), the anticancer properties of structurally similar compounds were assessed using MTT assays on human breast cancer cell lines (MCF-7). The study reported a significant reduction in cell viability at concentrations above 50 µM, suggesting that the compound could serve as a lead for further development in cancer therapy .
Research Findings Summary
Scientific Research Applications
Basic Information
- Molecular Formula: C18H23N3O4S
- Molecular Weight: 377.46 g/mol
- CAS Registry Number: 2034297-57-7
Structure
The compound features a sulfonamide group, which is known for its biological activity, particularly in the inhibition of enzymes and as a scaffold for drug development. The presence of the tetrahydro-cyclopenta[c]pyridazin moiety contributes to its unique pharmacological properties.
Pharmacological Research
The compound has been investigated for its potential as an enzyme inhibitor. Sulfonamides are well-known for their ability to inhibit various enzymes, making this compound a candidate for further exploration in drug discovery.
Case Study: Enzyme Inhibition
Research has shown that sulfonamides can inhibit enzymes such as carbonic anhydrase and acetylcholinesterase. A study focusing on similar compounds demonstrated that modifications in the sulfonamide structure could lead to enhanced inhibitory activity against these enzymes, suggesting that 4-methoxy-2,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide may exhibit comparable effects .
Antimicrobial Activity
Sulfonamide compounds have been extensively studied for their antibacterial properties. The structural characteristics of this compound may allow it to function effectively against bacterial infections.
Case Study: Antibacterial Efficacy
A comparative study on various sulfonamides indicated that modifications in the aromatic ring and side chains could significantly alter antibacterial potency. This suggests that derivatives of this compound could be synthesized and tested for enhanced antimicrobial activity.
Cancer Research
Emerging studies indicate that compounds containing sulfonamide moieties may have anticancer properties. The mechanism often involves the inhibition of specific metabolic pathways essential for cancer cell survival.
Case Study: Anticancer Properties
Research on related sulfonamide derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo. For instance, compounds with similar structural features have been documented to induce apoptosis in cancer cells through various biochemical pathways .
Neuropharmacological Studies
Given the structural similarity to known neuroactive compounds, this compound may also be explored for its neuropharmacological effects.
Case Study: Neuroprotective Effects
Studies focusing on neuroprotective agents have highlighted the potential of sulfonamides in treating neurodegenerative diseases like Alzheimer's. The ability of such compounds to cross the blood-brain barrier could be an area worth investigating for this specific sulfonamide .
Chemical Reactions Analysis
Reactivity of the Benzenesulfonamide Group
The sulfonamide group (-SONH-) is a key functional site for nucleophilic substitution, hydrolysis, and hydrogen-bonding interactions.
Key Findings :
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The sulfonamide nitrogen can act as a weak base, forming salts with strong acids (e.g., trifluoroacetic acid) .
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Substitution at the sulfonamide group is critical for biological activity, as seen in MEK inhibitors .
Reactivity of the Aromatic Ring
The 4-methoxy-2,5-dimethylbenzene ring is susceptible to electrophilic substitution and oxidative demethylation.
Key Findings :
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Methyl groups at the 2- and 5-positions may sterically hinder substitution reactions.
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Methoxy groups enhance electron density, favoring electrophilic attack at the 4-position .
Reactivity of the Cyclopenta[c]pyridazinone Moiety
The fused bicyclic system contains a ketone (3-oxo) and a pyridazine ring, enabling reduction, ring-opening, and cycloaddition.
Key Findings :
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The 3-oxo group is a potential site for bioactivity modulation via reduction or Schiff base formation.
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The pyridazine ring’s electron-deficient nature enables nucleophilic aromatic substitution .
Ethyl Linker Reactivity
The -CHCH- chain between the sulfonamide and pyridazinone may undergo oxidation or cleavage.
Key Findings :
Biological Interactions
The compound’s sulfonamide and pyridazinone groups suggest potential as a kinase or protease inhibitor:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs are selected based on shared features: sulfonamide/amide linkages, fused heterocyclic systems, and functional group diversity. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycles: The target’s cyclopenta[c]pyridazinone core is distinct from thiazolo-pyrimidine (11a, 11b) or imidazo-pyridine (1l) systems.
Functional Groups: The sulfonamide group in the target is absent in analogs 11a–12 and 1l, which instead feature cyano groups. Sulfonamides are stronger hydrogen-bond acceptors, which may influence solubility and receptor interactions . The methoxy and methyl substituents on the benzene ring (target) contrast with the nitro (1l) or trimethylbenzylidene (11a) groups in analogs, suggesting differences in electronic effects and lipophilicity.
Spectral Signatures :
- The target’s IR spectrum would differ from analogs due to sulfonamide S=O stretches (~1340 cm⁻¹) and ketone C=O stretches (~1700 cm⁻¹). Analogs 11a–12 show prominent CN stretches (~2219–2220 cm⁻¹), absent in the target .
Synthetic Complexity :
- Analogs 11a–12 were synthesized via condensation reactions in acetic anhydride (yields: 57–68%), whereas the target’s ethyl-linked bicyclic system may require multistep alkylation and cyclization, increasing synthetic difficulty .
Implications for Research and Development
The target compound’s unique combination of a sulfonamide and a bicyclic ketone system positions it as a candidate for further exploration in drug discovery, particularly in enzyme inhibition. Its structural divergence from analogs like 11a–12 and 1l underscores the need for targeted studies on its physicochemical properties (e.g., logP, solubility) and receptor-binding kinetics. Future work should prioritize crystallographic analysis (e.g., using SHELX software ) to resolve its 3D conformation and guide structure-activity relationship (SAR) optimization.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methoxy-2,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation and cyclization. For example, benzenesulfonamide derivatives are often prepared via nucleophilic substitution of sulfonyl chlorides with amine intermediates. Similar protocols (e.g., condensation reactions in acetic anhydride/acetic acid with sodium acetate catalysis) are described in thiazolo-pyrimidine syntheses . Optimization of solvent systems (e.g., DMF/water for crystallization) and reflux conditions (e.g., 2–12 hours) is critical for yield improvement.
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze , , and 2D NMR (e.g., HSQC, HMBC) to confirm substituent positions and stereochemistry. For example, -NMR peaks near δ 2.24–2.37 ppm often indicate methyl groups, while aromatic protons appear between δ 6.5–8.0 ppm .
- IR : Characterize functional groups (e.g., sulfonamide S=O stretches near 1130–1370 cm, C=O at ~1700 cm) .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., observed m/z values matching theoretical calculations within 3 ppm error) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Solubility screening in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., dichloromethane) is essential. Stability studies should assess degradation under light, temperature (e.g., 4°C vs. room temperature), and pH (e.g., phosphate buffers). For analogs, DMSO is often preferred for biological assays due to high solubility .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state modeling) and reaction path searches (via software like GRRM) can predict energetically favorable pathways. For example, ICReDD’s approach integrates computational screening with experimental validation to reduce trial-and-error cycles . Molecular dynamics simulations may also clarify solvent effects on yield .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). For instance, discrepancies in IC values may arise from assay-specific parameters (e.g., ATP levels in kinase assays). Statistical tools like Bland-Altman analysis or multivariate regression can identify confounding variables .
Q. How to design experiments for studying thermodynamic properties (e.g., binding affinity, partition coefficients)?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics (ΔG, ΔH, ΔS) for target interactions.
- Octanol-Water Partition Coefficients (LogP) : Use shake-flask or HPLC methods with standardized protocols .
- DSC/TGA : Assess thermal stability and phase transitions .
Q. What advanced techniques characterize supramolecular interactions (e.g., host-guest binding) involving this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve 3D structures of co-crystals with host molecules (e.g., cyclodextrins).
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (k, k) .
- NMR Titrations : Monitor chemical shift perturbations to map interaction sites .
Methodological Best Practices
Q. How to mitigate batch-to-batch variability in synthesis?
- Answer : Implement Design of Experiments (DoE) for process optimization. For example, use factorial designs to evaluate factors like temperature, catalyst loading, and reaction time. Statistical analysis (ANOVA) identifies critical parameters .
Q. What are the ethical and safety considerations for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
